molecular formula C19H20N2O3S B12887560 2,4,6-Trimethyl-3-(5-methyl-4-phenyl-1,2-oxazol-3-yl)benzenesulfonamide CAS No. 775344-85-9

2,4,6-Trimethyl-3-(5-methyl-4-phenyl-1,2-oxazol-3-yl)benzenesulfonamide

Cat. No.: B12887560
CAS No.: 775344-85-9
M. Wt: 356.4 g/mol
InChI Key: RIQHWGLHJKTWMQ-UHFFFAOYSA-N
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Description

2,4,6-Trimethyl-3-(5-methyl-4-phenylisoxazol-3-yl)benzenesulfonamide is an organic compound with the molecular formula C19H20N2O3S and a molecular weight of 356.43 g/mol . This compound belongs to the class of aromatic sulfonamides and features a unique structure that includes both isoxazole and sulfonamide functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trimethyl-3-(5-methyl-4-phenylisoxazol-3-yl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the formation of the isoxazole ring followed by sulfonamide formation. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trimethyl-3-(5-methyl-4-phenylisoxazol-3-yl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

2,4,6-Trimethyl-3-(5-methyl-4-phenylisoxazol-3-yl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,6-Trimethyl-3-(5-methyl-4-phenylisoxazol-3-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can affect various biochemical pathways, depending on the enzyme targeted .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,6-Trimethyl-3-(5-methyl-4-phenylisoxazol-3-yl)benzenesulfonamide is unique due to its combination of isoxazole and sulfonamide groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound in various research and industrial applications .

Properties

CAS No.

775344-85-9

Molecular Formula

C19H20N2O3S

Molecular Weight

356.4 g/mol

IUPAC Name

2,4,6-trimethyl-3-(5-methyl-4-phenyl-1,2-oxazol-3-yl)benzenesulfonamide

InChI

InChI=1S/C19H20N2O3S/c1-11-10-12(2)19(25(20,22)23)13(3)16(11)18-17(14(4)24-21-18)15-8-6-5-7-9-15/h5-10H,1-4H3,(H2,20,22,23)

InChI Key

RIQHWGLHJKTWMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C2=NOC(=C2C3=CC=CC=C3)C)C)S(=O)(=O)N)C

Origin of Product

United States

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